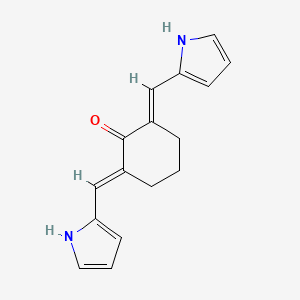
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one is an organic compound with the molecular formula C16H16N2O It is characterized by the presence of two pyrrole rings attached to a cyclohexanone core through methylene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or the cyclohexanone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce cyclohexanol derivatives.
科学的研究の応用
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one involves its interaction with molecular targets through its pyrrole rings and cyclohexanone core. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one derivatives: Compounds with similar structures but different substituents on the pyrrole rings or cyclohexanone core.
Pyrrole-based compounds: Other compounds containing pyrrole rings, such as porphyrins and pyrrole-2-carboxaldehyde derivatives.
Uniqueness
This compound is unique due to its specific arrangement of pyrrole rings and cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and biology.
特性
CAS番号 |
94386-22-8 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis(1H-pyrrol-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H16N2O/c19-16-12(10-14-6-2-8-17-14)4-1-5-13(16)11-15-7-3-9-18-15/h2-3,6-11,17-18H,1,4-5H2/b12-10+,13-11+ |
InChIキー |
UKIUACHVRRQMGB-DCIPZJNNSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CN2)/C(=O)/C(=C/C3=CC=CN3)/C1 |
正規SMILES |
C1CC(=CC2=CC=CN2)C(=O)C(=CC3=CC=CN3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


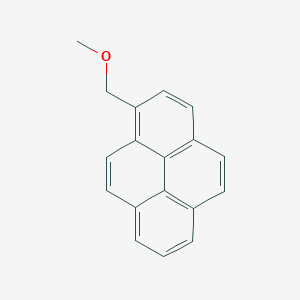
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
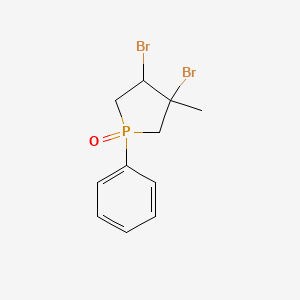

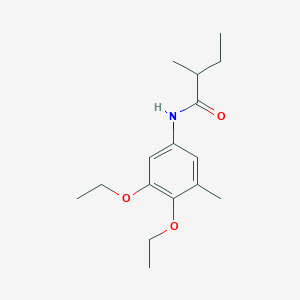


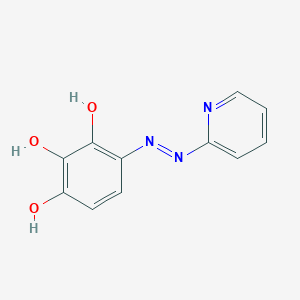
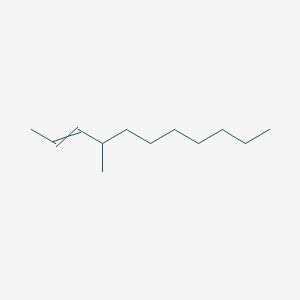
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
